molecular formula C5H9ClO2 B053291 5-Chlorovaleric acid CAS No. 1119-46-6

5-Chlorovaleric acid

Cat. No.: B053291
CAS No.: 1119-46-6
M. Wt: 136.58 g/mol
InChI Key: YSXDKDWNIPOSMF-UHFFFAOYSA-N
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Description

5-Chlorovaleric acid: is an organic compound with the molecular formula C5H9ClO2 5-Chloropentanoic acid . This compound is a derivative of valeric acid, where a chlorine atom is substituted at the fifth carbon position. It is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1,4-Dichlorobutane and Sodium Cyanide: 5-Chlorovaleric acid can be synthesized by reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.

    From 1-Bromo-3-Chloropropane and Diethyl Malonate: Another method involves reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis reactions.

    Substitution Reactions: Amines, alcohols, and mercaptans are typical reagents used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Synthesis of Pharmaceuticals

5-Chlorovaleric acid is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to act as a building block for more complex molecules enhances the efficiency of drug development.

  • Case Study: Research has demonstrated that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmaceutical exploration. For instance, modifications to its structure have led to compounds with improved efficacy against specific therapeutic targets.

Flavor and Fragrance Industry

This compound is employed in the formulation of flavoring agents and fragrances. Its unique chemical properties contribute to distinctive scent profiles and taste enhancements in food and cosmetic products.

  • Application Example: In food chemistry, this compound derivatives have been explored for their potential to mimic natural flavors, providing an avenue for developing synthetic flavor compounds that are both cost-effective and stable under various conditions.

Researchers utilize this compound in biochemical studies to explore metabolic pathways and enzyme activities. This application aids in understanding various biological processes at a molecular level.

  • Example Study: A study investigating the effects of chlorinated fatty acids on cellular metabolism found that this compound could influence lipid metabolism pathways, suggesting potential implications for metabolic disorders.

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals aimed at improving crop protection and yield through effective herbicides and pesticides.

  • Field Application: The effectiveness of herbicides containing derivatives of this compound has been tested in various crops, showing promising results in controlling weed populations while minimizing phytotoxicity to the plants.

Mechanism of Action

The mechanism of action of 5-Chlorovaleric acid involves its ability to act as an alkylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives. These reactions are facilitated by the presence of the chlorine atom, which makes the compound more reactive towards nucleophilic substitution .

Comparison with Similar Compounds

    5-Bromovaleric Acid: Similar to 5-Chlorovaleric acid but with a bromine atom instead of chlorine.

    4-Chlorobutyric Acid: A shorter chain analog with the chlorine atom at the fourth carbon position.

    5-Chlorovaleroyl Chloride: The acid chloride derivative of this compound.

Uniqueness:

Biological Activity

5-Chlorovaleric acid (C5H9ClO2), also known as 5-chloropentanoic acid, is an organic compound that has garnered attention due to its diverse biological activities and applications in pharmaceutical chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and implications in medicinal chemistry.

This compound is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol. It can be synthesized through various methods, including:

  • From 1,4-Dichlorobutane and Sodium Cyanide : This method yields 5-chlorovaleronitrile, which can be hydrolyzed to obtain this compound.
  • From 1-Bromo-3-Chloropropane and Diethyl Malonate : In this route, the reaction occurs in the presence of potassium carbonate to form the desired product.

The compound's structure features a chlorine atom at the fifth carbon position of valeric acid, enhancing its reactivity as an alkylating agent capable of interacting with nucleophiles such as amines and alcohols .

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This property allows it to form covalent bonds with nucleophiles, leading to various biochemical transformations. The presence of the chlorine atom increases the electrophilicity of the compound, facilitating reactions that are crucial in drug synthesis and development.

Key Reactions:

  • Hydrolysis : Converts this compound into valeric acid and hydrochloric acid.
  • Substitution Reactions : Reacts with amines to form amides, with alcohols to produce esters, and with thiols to generate thioesters.

Pharmaceutical Intermediates

This compound is significant in synthesizing various pharmaceutical compounds. It serves as a precursor for:

  • Antiepileptic Drugs : Notably involved in the synthesis of Levetiracetam.
  • Antiviral Agents : Used in producing Famciclovir and other antiviral drugs .

Case Studies

  • Synthesis of Haptens :
    • Research indicates that this compound is employed to derivatize L-hydroxyproline for creating haptens used in antibody preparation. This application highlights its utility in immunological studies and diagnostics.
  • Antibacterial Activity :
    • Studies have shown that derivatives of this compound can enhance antibacterial properties when combined with chitosan derivatives. These modifications improve solubility and biological efficacy against bacterial strains .

Toxicological Profile

Despite its beneficial applications, this compound is classified under hazardous materials due to its potential toxicity. It is essential to handle this compound with care, following appropriate safety guidelines during laboratory use.

Properties

IUPAC Name

5-chloropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDKDWNIPOSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149767
Record name 5-Chlorovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-46-6
Record name 5-Chloropentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovaleric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorovaleric acid
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Record name 5-CHLOROVALERIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 5-chlorovaleric acid in chemical synthesis?

A1: this compound serves as a versatile building block in various synthetic applications. For instance, it is utilized in the synthesis of carboxyalkyl chitosan derivatives. [] These derivatives demonstrate improved solubility in various solvents and exhibit enhanced antibacterial activity compared to unmodified chitosan. [] Additionally, this compound plays a crucial role in synthesizing a hapten for generating monoclonal antibodies against L-hydroxyproline, a marker for hydrolyzed animal protein in food. []

Q2: Can you explain the role of this compound in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride?

A2: this compound is not directly used in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride. The process starts with 1,4-dichlorobutane reacting with sodium cyanide to yield 5-chlorovaleronitrile and adiponitrile. [] These nitriles are then hydrolyzed to this compound and adipic acid, respectively. [] Finally, both acids react with thionyl chloride to produce the desired 5-chloro-valeryl chloride and adipoyl chloride. []

Q3: How does this compound contribute to the study of cooperative hydrogen bonds in macromolecules?

A3: this compound serves as a univalent hydrogen bond donor in studies investigating cooperative hydrogen bonding. Researchers compared its interaction with poly(4-vinylpyridine) (PVP) to that of bivalent donors like glutaric and adipic acid. [] This comparison helped determine the extent of hydrogen bond cooperativity, which is influenced by factors like the proximity effect. []

Q4: What insights did the study on methacrylate polymers reveal about the reactivity of this compound?

A4: In a study on methacrylate polymers, this compound reacted with ethyl α-chloromethylacrylate to form an ester derivative in a single-step process. [] This derivatization facilitated the synthesis of novel methacrylate polymers, highlighting the reactivity of this compound's carboxylic acid group towards esterification. []

Q5: Has this compound been identified in natural sources?

A5: Yes, this compound was identified as one of the constituents in the leaves and roots of Combretum paniculatum. [] This plant is traditionally used for its medicinal properties in treating various ailments, including diarrhea, dysentery, and liver issues. []

Q6: Are there any environmental concerns regarding dipyridine derivatives synthesized using this compound?

A6: Research indicates that dipyridine derivatives, including those synthesized using this compound, can pose environmental risks due to their widespread use. [] Studies have investigated the use of activated carbon as a potential adsorbent for removing these compounds from aqueous solutions. []

Q7: What is the structural characterization of this compound?

A7: this compound has the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. While the provided research doesn't offer detailed spectroscopic data, its structure can be characterized by techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).

Q8: What are the potential future research directions for this compound?

A8: Further research could explore the optimization of the simultaneous synthesis of 5-chloro-valeryl chloride and adipoyl chloride using this compound as an intermediate to improve yields and minimize waste. [] Investigating the potential of this compound derivatives as antibacterial agents, building upon the findings with carboxyalkyl chitosan derivatives, is another promising area. []

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